molecular formula C10H9ClN2O2 B7952198 2-Pyrazol-1-ylbenzoic acid;hydrochloride

2-Pyrazol-1-ylbenzoic acid;hydrochloride

Cat. No.: B7952198
M. Wt: 224.64 g/mol
InChI Key: WJCGIWXMADTKDK-UHFFFAOYSA-N
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Description

2-Pyrazol-1-ylbenzoic acid hydrochloride is a benzoic acid derivative featuring a pyrazole ring substituted at the 1-position of the benzene moiety, with a hydrochloride salt enhancing its solubility and stability. The hydrochloride salt formation is common in pharmaceuticals to improve bioavailability, as seen in compounds like Pioglitazone hydrochloride and Butenafine hydrochloride .

Properties

IUPAC Name

2-pyrazol-1-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12;/h1-7H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGIWXMADTKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most widely reported method involves cyclocondensation between 2-hydrazinobenzoic acid hydrochloride and 1,3-dicarbonyl precursors. For example, refluxing 2-hydrazinobenzoic acid (1 ) with ethyl acetoacetate (2 ) in acetic acid yields the pyrazole intermediate (3 ), which is subsequently hydrolyzed and acidified to form the hydrochloride salt .

Reaction Scheme :

  • Hydrazine Activation :
    2-Hydrazinobenzoic acid+CH3COCO2EtAcOH, reflux3-Methyl-1H-pyrazole-1-benzoic acid\text{2-Hydrazinobenzoic acid} + \text{CH}_3\text{COCO}_2\text{Et} \xrightarrow{\text{AcOH, reflux}} \text{3-Methyl-1H-pyrazole-1-benzoic acid}

  • Hydrolysis and Salt Formation :
    Pyrazole intermediateHCl, H2O2-Pyrazol-1-ylbenzoic acid hydrochloride\text{Pyrazole intermediate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Pyrazol-1-ylbenzoic acid hydrochloride}

Optimization :

  • Solvent : Acetic acid or ethanol improves cyclization efficiency .

  • Catalyst : Phosphorus oxychloride (POCl3_3) in DMF facilitates Vilsmeier-Haack formylation for aldehyde intermediates .

  • Yield : 72–85% after recrystallization .

Post-Synthetic Modifications of Pyrazole Aldehydes

Pyrazole aldehydes serve as versatile intermediates. Reductive amination of 3-(1H-pyrazol-1-yl)benzaldehyde (6 ) with hydroxylamine hydrochloride in ethanol produces the oxime, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt .

Key Steps :

  • Reductive Amination :
    3-(1H-Pyrazol-1-yl)benzaldehyde+NH2OH\cdotpHClNaBH4Oxime intermediate\text{3-(1H-Pyrazol-1-yl)benzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaBH}_4} \text{Oxime intermediate}

  • Hydrolysis and Acidification :
    OximeHCl, H2O2-Pyrazol-1-ylbenzoic acid hydrochloride\text{Oxime} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Pyrazol-1-ylbenzoic acid hydrochloride}

Yield : 77–82% .

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. A patented method involves:

  • Bromination : 4-Bromobenzoic acid reacts with pyrazole boronic esters under CuI/L-proline catalysis.

  • Acidification : The product is treated with HCl gas in ethyl acetate.

Process Metrics :

  • Purity : >98% (HPLC)

  • Throughput : 1.2 kg/day using a 28 mL reactor coil .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scale-Up Feasibility
Cyclocondensation 72–8595–98Moderate
Suzuki Coupling 68–7497–99High
Reductive Amination 77–8296–98Low
Industrial Flow 89–93>99High

Challenges and Optimization Strategies

  • Regioselectivity : Use of electron-withdrawing groups (e.g., –CF3_3) on pyrazole improves reaction specificity .

  • Purification : Silica gel chromatography or recrystallization from EtOAc/hexane removes regioisomers .

  • Stability : Storage under inert atmosphere (N2_2) prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-ylbenzoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Pyrazol-1-ylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Pyrazol-1-ylbenzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Containing Hydrochlorides

Compound Name Molecular Formula Key Structural Features Similarity Score* Reference
2-Pyrazol-1-ylbenzoic acid hydrochloride C₁₀H₉ClN₂O₂ (inferred) Pyrazole ring, benzoic acid, hydrochloride
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride C₅H₇ClN₂O₂ Pyrazole ring, acetic acid group 0.87
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride C₈H₁₃ClN₂O₂ Ethyl/methyl substituents on pyrazole
Benzimidamide Hydrochloride C₇H₉ClN₂ Benzamidine group
Idazoxan Hydrochloride C₁₁H₁₃ClN₂O₂ Benzodioxan and imidazoline rings

*Similarity scores based on Tanimoto coefficients from .

The pyrazole ring in these compounds contributes to π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets.

Pharmacological Activities

Hydrochloride salts of pyrazole derivatives exhibit diverse biological activities, as demonstrated by analogs and related compounds:

Table 2: Pharmacological Profiles of Selected Hydrochlorides

Compound Name Biological Activity Mechanism/Target Reference
Butenafine Hydrochloride SARS-CoV-2 3CLpro inhibition Protease inhibition (IC₅₀: 1.2 µM)
Lidamidine Hydrochloride Anti-diarrheal α2-Adrenergic receptor agonism
Cilengitide Hydrochloride Anti-angiogenic/anti-tumor Integrin α(v)β(3/5) inhibition
YM-58790 Hydrochloride Anticholinergic M3 receptor antagonism (Ki: 15 nM)

The target compound’s benzoic acid group may confer kinase or protease inhibitory activity, analogous to Butenafine hydrochloride ’s role in SARS-CoV-2 3CLpro inhibition . Pyrazole-containing hydrochlorides also show promise in oncology and neurology, as seen with Cilengitide (anti-angiogenic) and NMDA receptor antagonists .

Q & A

Q. How does the hydrochloride counterion affect crystallization and polymorphism?

  • Salt screening : Compare with other salts (e.g., sulfate, citrate) via slurry experiments in 10 solvents.
  • PXRD : Identify polymorphic forms and their stability under humidity .

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